Tesamorelin Acetate Tesamorelin Acetate Tesamorelin consists of a synthetically produced 44 amino acid sequence of human GHRH with a hexenoyl moiety attached to the tyrosine residue at the amino terminus. Like human GHRH, tesamorelin acts on the pituitary somatotroph cells to stimulate the synthesis and release of endogenous GH, and subsequently increases insulin-like growth factor (IGF)-1 and IGF binding protein-3 levels. In preclinical studies, tesamorelin was found to be resistant to deactivation by DPP4, and markedly increased plasma levels of growth hormone and insulin-like growth factor 1 (IGF1) after daily dosing. In November 2010, tesamorelin was approved by the US Food and Drug Administration for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. It is the first and, so far, only treatment indicated for the reduction of excess abdominal fat in patients with HIV-associated lipodystrophy. Tesamorelin therapy was not associated with significant changes in the levels of pituitary hormones, including thyroid stimulating hormone, luteinizing hormone, adrenocorticotropic hormone and prolactin, in the two large clinical studies.
Brand Name: Vulcanchem
CAS No.: 901758-09-6
Catalog No.: VC026759
InChI:
SMILES: CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N.CC(=O)O
Molecular Formula: C221H366N72O67S.(C2H4O2)x
Molecular Weight: 5195.877

Tesamorelin Acetate

* For research use only. Not for human or veterinary use.

CAS No.: 901758-09-6

Peptides

Catalog No.: VC026759

Molecular Formula: C221H366N72O67S.(C2H4O2)x

Molecular Weight: 5195.877

Purity: 98%

Tesamorelin Acetate - 901758-09-6
Catalog Number Size Price(USD) Availability Quantity
VC026759 10mg $ 295.00 In Stock
VC026759 100mg $ 595.00 In Stock

CAS No. 901758-09-6
Product Name Tesamorelin Acetate
IUPAC Name Unk-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly-Ala-Arg-Ala-Arg-Leu-NH2.CH3CO2H
Synonyms TH 9507; TH 9507 acetate; egrifta; tesamorelin; TH-9507; TH9507
Molecular Formula C221H366N72O67S.(C2H4O2)x
Molecular Weight 5195.877
InChIKey LAJZPRPPHHRDIK-BCEXXFMNSA-N
SMILES CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N.CC(=O)O
Purity 98%
Description Tesamorelin consists of a synthetically produced 44 amino acid sequence of human GHRH with a hexenoyl moiety attached to the tyrosine residue at the amino terminus. Like human GHRH, tesamorelin acts on the pituitary somatotroph cells to stimulate the synthesis and release of endogenous GH, and subsequently increases insulin-like growth factor (IGF)-1 and IGF binding protein-3 levels. In preclinical studies, tesamorelin was found to be resistant to deactivation by DPP4, and markedly increased plasma levels of growth hormone and insulin-like growth factor 1 (IGF1) after daily dosing. In November 2010, tesamorelin was approved by the US Food and Drug Administration for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. It is the first and, so far, only treatment indicated for the reduction of excess abdominal fat in patients with HIV-associated lipodystrophy. Tesamorelin therapy was not associated with significant changes in the levels of pituitary hormones, including thyroid stimulating hormone, luteinizing hormone, adrenocorticotropic hormone and prolactin, in the two large clinical studies.
References 1: Grunfeld C, Dritselis A, Kirkpatrick P. Tesamorelin. Nat Rev Drug Discov. 2011;10(2):95‐96. doi:10.1038/nrd3362
2: Clinical Review Report: Tesamorelin (Egrifta). Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016.
3: Tesamorelin. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012.
4: Stanley TL, Fourman LT, Feldpausch MN, et al. Effects of tesamorelin on non-alcoholic fatty liver disease in HIV: a randomised, double-blind, multicentre trial. Lancet HIV. 2019;6(12):e821‐e830. doi:10.1016/S2352-3018(19)30338-8
5: Adrian S, Scherzinger A, Sanyal A, et al. The Growth Hormone Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases Muscle Area in Adults with HIV. J Frailty Aging. 2019;8(3):154‐159. doi:10.14283/jfa.2018.45
6: Dhillon S. Tesamorelin: a review of its use in the management of HIV-associated lipodystrophy. Drugs. 2011;71(8):1071‐1091. doi:10.2165/11202240-000000000-00000
7: Spooner LM, Olin JL. Tesamorelin: a growth hormone-releasing factor analogue for HIV-associated lipodystrophy. Ann Pharmacother. 2012;46(2):240‐247. doi:10.1345/aph.1Q629
8: Audsley J, Sasadeusz J, Lewin SR. Tesamorelin, liver fat, and NAFLD in the setting of HIV. Lancet HIV. 2019;6(12):e808‐e809. doi:10.1016/S2352-3018(19)30331-5
9: González-Sales M, Barrière O, Tremblay PO, et al. Population pharmacokinetic analysis of tesamorelin in HIV-infected patients and healthy subjects. Clin Pharmacokinet. 2015;54(3):285‐294. doi:10.1007/s40262-014-0202-x
10: Makimura H, Murphy CA, Feldpausch MN, Grinspoon SK. The effects of tesamorelin on phosphocreatine recovery in obese subjects with reduced GH. J Clin Endocrinol Metab. 2014;99(1):338‐343. doi:10.1210/jc.2013-3436
  

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

18.0152 g/mol